Punicalin (Standard)

Description

BenchChem offers high-quality Punicalin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Punicalin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O22/c35-3-9(38)21(42)28-10(39)4-53-31(49)5-1-7(36)19(40)22(43)11(5)13-17-15-16-18(34(52)56-29(15)26(47)24(13)45)14(25(46)27(48)30(16)55-33(17)51)12-6(32(50)54-28)2-8(37)20(41)23(12)44/h1-3,9-10,21,28,36-48H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGFDWGVOITBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C(C(C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65995-64-4 | |

| Record name | Punicalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65995-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Punicalin: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin (B1234076) (CAS No: 65995-64-4), an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] As a major bioactive constituent, a thorough understanding of its chemical characteristics and biological activities is paramount for its exploration in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological signaling pathways of punicalin.

Chemical Structure and Properties

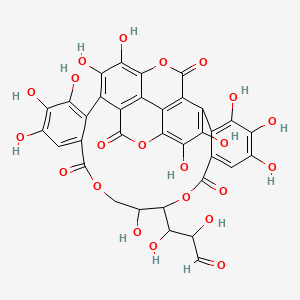

Punicalin is a large polyphenol with the chemical formula C₃₄H₂₂O₂₂ and a molecular weight of approximately 782.5 g/mol .[2] Its structure is characterized by a gallagic acid component linked to a glucose molecule, specifically identified as 4,6-(S,S)-gallagyl-D-glucose.[3][4] This complex structure contributes to its significant biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of punicalin.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₂O₂₂ | [2][5][6] |

| Molecular Weight | 782.5 g/mol | [2] |

| CAS Number | 65995-64-4 | [2][4][5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), and Water.[1][5][7] Specifically, ≥82.5 mg/mL in DMSO, ≥42.1 mg/mL in H₂O, and ≥52.9 mg/mL in EtOH.[5] | |

| UV max (λmax) | 219, 262 nm | [6] |

Structural Visualization

The chemical structure of punicalin is visualized below using the DOT language.

Caption: Chemical structure of Punicalin.

Experimental Protocols

Isolation and Purification of Punicalin from Punica granatum Peel

A common method for the isolation and purification of punicalin from pomegranate peel involves extraction followed by column chromatography.

1. Extraction:

-

Sample Preparation: Pomegranate peels are dried and ground into a fine powder.

-

Solvent Extraction: The powdered peel is extracted with a suitable solvent, often an aqueous ethanol mixture (e.g., 80% methanol or ethanol), sometimes with the addition of a small amount of acid (e.g., 0.3% formic acid) to improve efficiency.[8] The mixture is agitated, for instance, by heating at 60°C for 30 minutes with manual agitation.

-

Filtration and Concentration: The extract is filtered to remove solid residues. The filtrate is then concentrated using a rotary evaporator to remove the organic solvent.

-

Lyophilization: The concentrated aqueous extract is freeze-dried to yield a stable powder.

2. Purification by Column Chromatography:

-

Stationary Phase: Macroporous adsorption resins like Amberlite XAD-16 or D101 are commonly used.

-

Elution: A gradient of ethanol in water is used for elution. Impurities are first washed away with water and low concentrations of ethanol. Punicalin is then eluted with a higher concentration of ethanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as HPLC to identify those containing pure punicalin.

-

Final Product: The punicalin-rich fractions are combined, concentrated, and lyophilized to obtain the purified compound.

The following diagram illustrates a general workflow for the extraction and purification of punicalin.

Caption: Experimental workflow for punicalin extraction.

Spectroscopic Analysis

1. UV-Vis Spectroscopy:

-

Solvent: Punicalin is dissolved in a suitable solvent such as methanol or ethanol.

-

Procedure: The absorbance spectrum is recorded over a wavelength range, typically from 200 to 400 nm, using a UV-Vis spectrophotometer. A solvent blank is used as a reference. Punicalin exhibits characteristic absorption maxima at approximately 219 and 262 nm.[6]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the dried punicalin sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Analysis: The FT-IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum reveals the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of punicalin are dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for confirming the structure of punicalin.

4. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of punicalin.

-

Procedure: A solution of punicalin is introduced into the mass spectrometer. In ESI, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique allows for the accurate determination of the molecular weight and can provide fragmentation patterns that aid in structural elucidation.

Biological Signaling Pathways

Punicalin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathways: NF-κB and MAPK

Punicalin exerts potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Punicalin can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.

Caption: Punicalin's inhibition of NF-κB and MAPK pathways.

Antioxidant Pathway: Nrf2

Punicalin also demonstrates significant antioxidant activity, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like punicalin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Caption: Punicalin's activation of the Nrf2 antioxidant pathway.

Enzyme Inhibition

Punicalin has been identified as an inhibitor of several enzymes, including carbonic anhydrase and HIV-1 reverse transcriptase.

-

Carbonic Anhydrase: Punicalin is a highly active, noncompetitive inhibitor of carbonic anhydrase.[6] This enzyme plays a crucial role in various physiological processes, including pH regulation and CO₂ transport.

-

HIV-1 Reverse Transcriptase: Punicalin has demonstrated inhibitory activity against HIV-1 reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus.[10][11]

Conclusion

Punicalin is a multifaceted natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, coupled with its enzyme inhibitory effects, makes it a compelling candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the understanding and application of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-HIV-1 Reverse Transcriptase and Integrase Properties of Punica granatum L. Leaves, Bark, and Peel Extracts and Their Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Punicalin: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin (B1234076), an ellagitannin, is a large polyphenol that has garnered significant scientific attention for its potential therapeutic properties. As a bioactive compound, its presence in various natural sources and its potent biological activities make it a subject of interest for drug development and nutritional science. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of punicalin, supplemented with detailed experimental protocols and visual representations of its metabolic context.

Natural Sources and Distribution of Punicalin

Punicalin is primarily found in the plant kingdom, with its most significant and well-documented source being the pomegranate (Punica granatum)[1]. Beyond pomegranates, punicalin and its close structural relative, punicalagin (B30970), have been identified in various other plant species.

Punica granatum (Pomegranate)

The pomegranate is the most abundant natural source of punicalin[1]. The distribution of this compound within the fruit is not uniform. The highest concentrations are consistently found in the peel (pericarp), which is often considered a byproduct of juice production[2]. The arils and juice contain significantly lower amounts of punicalin. However, commercial pomegranate juice, which is often produced by pressing the whole fruit, can contain notable levels of punicalin due to its extraction from the peel during processing. The leaves of the pomegranate plant also contain punicalin[3].

Other Botanical Sources

Punicalin and related ellagitannins are also present in other plant families, though typically in lower concentrations than in pomegranate peel. These include:

-

Terminalia species: Several species within the Terminalia genus, such as Terminalia catappa (Indian almond) and Terminalia myriocarpa, are known to contain punicalagin and other hydrolyzable tannins[4].

-

Combretum species: The genus Combretum, including species like Combretum molle (velvet bushwillow), has been identified as a source of these compounds.

-

Other sources: Punicalagin, which is structurally very similar to punicalin, has also been reported in raspberries, strawberries, and walnuts.

Quantitative Data on Punicalin Content

The concentration of punicalin in its natural sources can vary significantly depending on the plant part, cultivar, geographical origin, and the analytical methods used for quantification. The following tables summarize quantitative data from various studies.

Table 1: Punicalin and Punicalagin Content in Different Parts of Pomegranate (Punica granatum)

| Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference |

| Peel (Pericarp) | Punicalagin (α + β) | 28.03 - 216.36 | |

| Peel (Pericarp) | Punicalin | 1.71 (in one study) | |

| Juice | Punicalagin | 0.007 - 0.3 g/L | |

| Leaves | Punicalagin | 49 mg/100 g DW |

Table 2: Punicalagin Content in Different Pomegranate Cultivars (Peel)

| Cultivar | Punicalagin Content (mg/g Dry Weight) | Reference |

| 'Taishanhong' | 138.232 | |

| Moroccan Cultivars | 120.9 - 210.6 | |

| Various Italian Genotypes | 146.0 - 612.7 (Total Phenolic Content, punicalagin is a major contributor) | |

| Nine Selected Chinese Cultivars | 28.03 - 104.14 |

Experimental Protocols

Accurate extraction and quantification of punicalin are crucial for research and development. The following sections provide detailed methodologies for key experiments.

Extraction of Punicalin from Pomegranate Peel

Method 1: Methanolic Extraction

-

Sample Preparation: Dry fresh pomegranate peels at a controlled temperature (e.g., 50°C) and grind them into a fine powder.

-

Extraction: Macerate the powdered peel in methanol (B129727) (e.g., 1:10 w/v) at room temperature with constant stirring for a specified duration (e.g., 24 hours).

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

-

Concentration: Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol or water) for further analysis.

Method 2: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Prepare dried and powdered pomegranate peel as described above.

-

Extraction: Suspend the peel powder in a solvent (e.g., 77% ethanol) at a specific solid-to-solvent ratio (e.g., 1:25 w/v).

-

Ultrasonication: Apply ultrasonic power (e.g., 757 W) for a defined period (e.g., 25 minutes) at a controlled temperature (e.g., 60°C).

-

Filtration and Concentration: Follow the same filtration and concentration steps as in the methanolic extraction method.

Quantification of Punicalin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of punicalin and punicalagin. Specific parameters may need to be optimized based on the available instrumentation and the specific sample matrix.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and an autosampler.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: 0.1% to 2% formic acid or acetic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be:

-

0-18 min: 95% A to 85% A

-

18-20 min: 85% A to 35% A

-

20-25 min: 35% A to 95% A

-

25-30 min: 95% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 257 nm or 378 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of punicalagin standard in the initial mobile phase composition. Create a series of dilutions to generate a calibration curve.

-

Quantification: Identify and quantify the punicalagin peaks in the sample chromatograms by comparing retention times with the standard and using the calibration curve.

Quantification of Punicalin by Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.

-

Instrumentation: A UHPLC system coupled with a mass spectrometer (MS) or a PDA detector.

-

Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 150 mm).

-

Mobile Phase:

-

Solvent A: 0.1% to 0.3% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A rapid gradient can be employed, for example:

-

0-3 min: 98% A

-

3-5 min: 98% to 95% A

-

5-10 min: 95% to 90% A

-

10-13 min: 90% to 70% A

-

13-14 min: 70% A

-

14-16 min: 70% to 98% A

-

16-20 min: 98% A (re-equilibration)

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 35-40°C.

-

Detection: As per the detector used (e.g., specific m/z for MS or wavelength for PDA).

Signaling Pathways and Biosynthesis

Putative Biosynthetic Pathway of Punicalagin

The biosynthesis of punicalagin is a complex process that is not yet fully elucidated. However, a putative pathway has been proposed, starting from primary metabolites. Gallic acid, derived from the shikimate pathway, is a key precursor.

Caption: Putative biosynthetic pathway of punicalagin.

Experimental Workflow for Punicalin Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and analysis of punicalin from a plant source.

Caption: General experimental workflow for punicalin analysis.

Punicalin's Influence on Inflammatory Signaling Pathways

Punicalin and the closely related punicalagin have been shown to modulate several key signaling pathways involved in inflammation. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Inhibition of the NF-κB signaling pathway by punicalin.

Conclusion

Punicalin is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, distribution, and methods for its analysis. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the properties and applications of this important bioactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Punicalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin (B1234076), an ellagitannin found in pomegranates (Punica granatum), has emerged as a molecule of significant interest in the scientific community due to its diverse and potent in vitro biological activities. This technical guide provides a comprehensive overview of the core in vitro functionalities of punicalin, with a focus on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The information is presented to support further research and aid in the exploration of punicalin's therapeutic potential.

Antioxidant Activity

Punicalin exhibits robust antioxidant properties by directly scavenging free radicals and modulating endogenous antioxidant defense systems. Its activity has been quantified using various standard assays.

Quantitative Data for Antioxidant Activity

| Assay | Punicalin Concentration | Activity/Inhibition | Reference Standard |

| DPPH Radical Scavenging | IC50: ~6.3 µM | Potent radical scavenging | Trolox: IC50 ~8.1 µM[1] |

| ABTS Radical Scavenging | IC50: ~3.8 µM | Strong radical scavenging | Trolox: IC50 ~5.2 µM[1] |

| Superoxide (B77818) Radical Scavenging | IC50: 6.28 ± 0.15 µM | Effective superoxide scavenging | Punicalagin: 5.23 ± 0.12 µM[1] |

Experimental Protocols

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1][2]

-

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Punicalin dissolved in methanol (B129727) at various concentrations

-

Methanol (as blank)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 100 µL of punicalin solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated as: (1 - (Abs_sample / Abs_control)) * 100.

-

This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

-

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Punicalin dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of punicalin solution to 190 µL of the diluted ABTS radical solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Signaling Pathway

Punicalin enhances the cellular antioxidant defense through the activation of the Nrf2 signaling pathway.

Anti-inflammatory Activity

Punicalin demonstrates significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Cell Line | Inducer | Punicalin Conc. | Cytokine/Mediator | % Inhibition |

| RAW 264.7 | LPS | 50 µM | NO | Significant |

| RAW 264.7 | LPS | 50 µM | TNF-α | Significant |

| RAW 264.7 | LPS | 50 µM | IL-6 | Significant |

Experimental Protocol

This protocol is used to determine the effect of punicalin on the protein expression levels of key components of the NF-κB pathway.

-

Materials:

-

RAW 264.7 macrophages

-

Punicalin

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat cells with punicalin for a specified time, followed by stimulation with LPS.

-

Lyse the cells and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect protein bands using a chemiluminescent substrate.

-

Signaling Pathway

Punicalin inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Anticancer Activity

Punicalin exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation and invasion.

Quantitative Data for Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HGC-27 | Gastric Cancer | ~100-200 (at 48h) | MTT |

| 23132/87 | Gastric Cancer | ~100-200 (at 48h) | MTT |

| AGS | Gastric Cancer | <100 (at 48h) | MTT |

| U2OS | Osteosarcoma | ~100 (at 48h) | CCK-8 |

| MG63 | Osteosarcoma | ~100 (at 48h) | CCK-8 |

| SaOS2 | Osteosarcoma | ~100 (at 48h) | CCK-8 |

Experimental Protocols

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Punicalin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of punicalin for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Punicalin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with punicalin for the desired time.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Signaling Pathway

Punicalin can inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Punicalin has demonstrated inhibitory effects against a range of microorganisms, including pathogenic bacteria.

Quantitative Data for Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Assay |

| Staphylococcus aureus | 255.6 µM | Broth Microdilution |

| Candida albicans | 76 µg/mL | Broth Microdilution |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

96-well microplates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Punicalin stock solution

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of punicalin in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without punicalin) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Neuroprotective Activity

Punicalin has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

Experimental Protocol

This assay evaluates the ability of punicalin to protect neuronal cells from oxidative stress.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

96-well plates

-

Culture medium

-

Punicalin

-

An agent to induce oxidative stress (e.g., hydrogen peroxide or 6-hydroxydopamine)

-

MTT solution

-

Solubilization solution

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of punicalin for a specified duration.

-

Induce oxidative stress by adding the inducing agent.

-

Incubate for the desired time.

-

Assess cell viability using the MTT assay as described previously. An increase in cell viability in punicalin-treated cells compared to cells treated with the oxidative stressor alone indicates a neuroprotective effect.

-

Experimental Workflow

Conclusion

The in vitro evidence strongly suggests that punicalin possesses a remarkable spectrum of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, mediated through the modulation of key cellular signaling pathways, position it as a promising candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this multifaceted natural compound.

References

Punicalin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin (B1234076), a large ellagitannin found in pomegranates, has emerged as a promising natural compound with significant anti-cancer properties. Its therapeutic potential stems from its ability to modulate a multitude of cellular processes within cancer cells, leading to the inhibition of proliferation, induction of programmed cell death, and suppression of metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying punicalin's anti-cancer effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and development of punicalin as a potential anti-cancer agent.

Core Mechanisms of Action

Punicalin exerts its anti-neoplastic effects through a multi-pronged approach that includes the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Punicalin has been shown to reactivate apoptotic pathways in various cancer cell lines.[1][2]

Intrinsic and Extrinsic Pathways: Punicalin's pro-apoptotic activity is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It modulates the expression of key regulatory proteins in the apoptotic cascade. For instance, in breast cancer cells, punicalin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[3]

Quantitative Analysis of Apoptosis Induction by Punicalin and its Analogs

| Compound | Cell Line | Treatment Conditions | Apoptotic Cell Percentage (%) | Reference |

| Punicalin | MCF7 | Not Specified | Early: 19.4 | [3] |

| Punicalin (PLGA-CS-PEG nano-prototype) | MCF7 | Not Specified | Early: 31.4 | [3] |

| Punicalagin | AGS | 100 µM for 48h | Increased vs. control | [4] |

| Punicalagin | HGC-27 | 100 µM for 48h | Increased vs. control | [4] |

| Punicalagin | 23132/87 | 100 µM for 48h | Increased vs. control | [4] |

| Punicalagin | U2OS, MG63, SaOS2 | 100 µM for 48h | Increased vs. control | [5] |

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to incessant proliferation. Punicalin has been demonstrated to induce cell cycle arrest, primarily at the G1/S phase transition, in cancer cells.[2] This effect is attributed to its ability to modulate the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Analysis of Cell Cycle Distribution

| Compound | Cell Line | Treatment Conditions | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Punicalagin | HeLa | 0, 25, 50, 100 µM for 36h | Dose-dependent increase | Not Specified | Not Specified | [6][7] |

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Punicalin has shown potential in inhibiting the metastatic cascade by targeting processes such as cell invasion and migration.[1] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4]

Quantitative Analysis of Punicalin's Effect on Pro-Metastatic Proteins

| Compound | Cell Line | Treatment Conditions | Target Protein | Effect | Reference |

| Punicalagin | AGS | 100 µM for 48h | MMP-2, MMP-9, Snail, Slug | Decreased expression | [4] |

| Punicalagin | HGC-27 | 100 µM for 48h | MMP-2, MMP-9, Snail, Slug | Decreased expression | [4] |

| Punicalagin | 23132/87 | 100 µM for 48h | MMP-2, MMP-9, Snail, Slug | Decreased expression | [4] |

| Punicalagin | HeLa | 0, 25, 50, 100 µM for 36h | MMP-2, MMP-9 | Downregulated | [6][7] |

Modulation of Key Signaling Pathways

Punicalin's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Punicalin has been shown to inhibit the NF-κB signaling pathway.[1] It prevents the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival genes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. famecancermuseum.com [famecancermuseum.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Punicalagin suppresses the proliferation and invasion of cervical cancer cells through inhibition of the β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Punicalin's Role in Modulating Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin (B1234076), a large polyphenol found in pomegranates, has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These effects are largely attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the core signaling pathways influenced by punicalin, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of punicalin.

Introduction

Punicalin is a prominent ellagitannin found in pomegranates (Punica granatum).[1][2] Its complex chemical structure allows it to interact with a multitude of cellular components, leading to the modulation of key signaling cascades that are often dysregulated in various pathological conditions. Understanding the precise mechanisms by which punicalin exerts its effects is crucial for its development as a potential therapeutic agent. This guide focuses on the well-documented interactions of punicalin with the NF-κB, MAPK, PI3K/Akt, and Nrf2 signaling pathways.

Quantitative Data on Punicalin's Bioactivity

The following tables summarize the quantitative data on the effects of punicalin (and the closely related compound punicalagin) on various cell lines and experimental models. This data provides a comparative overview of its potency and efficacy.

Table 1: Inhibitory Concentration (IC50) Values of Punicalin/Punicalagin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HGC-27 | Gastric Cancer | 100 - 200 | 48 | [3] |

| ME-180 | Cervical Cancer | up to 100 | Not Specified | [4][5] |

| HeLa | Cervical Cancer | up to 200 | Not Specified | |

| U2OS, MG63, SaOS2 | Osteosarcoma | ~100 | 48 | |

| MCF7 | Breast Cancer | 37.11 (nano-encapsulated) | 24 | |

| MDA-MB-231 | Breast Cancer | 30.9 (nano-encapsulated) | 24 | |

| NB4, MOLT-4 | Leukemia | Dose-dependent decrease in viability | Not Specified |

Table 2: Effects of Punicalin/Punicalagin on Inflammatory Mediators

| Cell/Animal Model | Stimulus | Punicalin/Punicalagin Concentration | Effect | Reference |

| RAW264.7 Macrophages | LPS | 50 µM | Significantly inhibited secretion of IL-6 and TNF-α | |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLSs) | TNF-α | Not Specified | Reduced expression of IL-1β, IL-6, IL-8, IL-17A, MMP-1, and MMP-13 | |

| Collagen-Induced Arthritis (CIA) Mice | --- | 50 mg/kg/d | Decreased serum levels of IL-6 and TNF-α | |

| LPS-induced ALI Mice | LPS | 10 mg/kg | Reversed increased secretion of TNF-α, IL-1β, and IL-6 | |

| LPS-stimulated Neutrophils | LPS | 50 µg/ml | Inhibited release of pro-inflammatory cytokines |

Modulation of Key Signaling Pathways

Punicalin's therapeutic effects are underpinned by its ability to interfere with several critical signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Punicalin has been shown to be a potent inhibitor of this pathway.

Mechanism of Action: Punicalin suppresses the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes. Studies have demonstrated that punicalin can suppress TNF-α-induced phosphorylation of IKKβ and IκBα.

Caption: Punicalin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three main subfamilies: ERKs, JNKs, and p38 MAPKs.

Mechanism of Action: Punicalin has been shown to suppress the phosphorylation of p38, JNK, and ERK in various cell types, including macrophages and cancer cells. By inhibiting the activation of these key kinases, punicalin can attenuate inflammatory responses and induce apoptosis in cancer cells. For instance, in LPS-stimulated macrophages, punicalin's anti-inflammatory effects were attributed to the suppression of p38, ERK, and JNK phosphorylation.

Caption: Punicalin inhibits the MAPK pathway by reducing the phosphorylation of p38, JNK, and ERK.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature of many cancers.

Mechanism of Action: Punicalin has been reported to inhibit the PI3K/Akt/mTOR pathway. It can suppress the phosphorylation of PI3K, Akt, and mTOR, leading to the inhibition of cancer cell proliferation and the induction of autophagy. In some cancer cell lines, punicalin's ability to decrease cell viability is linked to the inhibition of the mTOR signaling pathway.

Caption: Punicalin inhibits the PI3K/Akt/mTOR pathway, impacting cell growth and proliferation.

The Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

Mechanism of Action: Punicalin has been shown to upregulate the Nrf2-mediated antioxidant response. It promotes the nuclear translocation of Nrf2 and enhances the expression of its downstream targets, such as heme oxygenase-1 (HO-1). This activation of the Nrf2 pathway contributes to punicalin's ability to protect cells from oxidative stress. The PI3K/Akt pathway has been identified as an upstream signaling molecule in the punicalin-induced activation of Nrf2/HO-1.

Caption: Punicalin activates the Nrf2 antioxidant pathway, promoting cellular defense against oxidative stress.

Detailed Experimental Protocols

To facilitate the replication and further investigation of punicalin's effects, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of punicalin on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HGC-27, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Punicalin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of punicalin (e.g., 0, 50, 100, 200, 400 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of punicalin on the phosphorylation status of key signaling proteins (e.g., IκBα, p38, Akt).

Materials:

-

Cell lysates from control and punicalin-treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow for Investigating Punicalin's Effects

The following diagram illustrates a typical workflow for studying the impact of punicalin on a specific signaling pathway.

Caption: A standard workflow for elucidating the molecular mechanisms of punicalin.

Conclusion

Punicalin is a promising natural compound with the ability to modulate multiple, interconnected signaling pathways central to the pathogenesis of various diseases. Its inhibitory effects on the pro-inflammatory and pro-proliferative NF-κB, MAPK, and PI3K/Akt/mTOR pathways, coupled with its activation of the cytoprotective Nrf2 pathway, highlight its multifaceted therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the mechanisms of action of punicalin and to accelerate its translation into clinical applications. Further in-depth studies, particularly in in vivo models and eventually in human clinical trials, are warranted to fully realize the therapeutic promise of this remarkable phytochemical.

References

- 1. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jag.journalagent.com [jag.journalagent.com]

- 3. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Data of Punicalin Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the punicalin (B1234076) standard, a key ellagitannin found predominantly in pomegranates. Punicalin, and its major isolated form punicalagin (B30970), are of significant interest in pharmaceutical and nutraceutical research due to their potent antioxidant and anti-inflammatory properties. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data critical for the identification, characterization, and quantification of this compound. Detailed experimental protocols are provided to ensure reproducibility in analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of punicalin. As punicalin exists as an equilibrium of two anomers, α-punicalin and β-punicalin, NMR spectra typically show signals for both forms.

¹H NMR Data

The proton NMR spectrum of punicalin is characterized by distinct signals in the aromatic and sugar regions. The following table summarizes key ¹H NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for Punicalin Anomers

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.04 | s | Ellagic acid moiety | [1][2] |

| 7.00, 6.97, 6.87, 6.83, 6.75, 6.74, 6.71, 6.68 | s (eight singlets) | Aromatic protons of punicalagin isomers | [1][2] |

Note: The complex overlapping signals in the sugar region (typically 3.0-5.0 ppm) are not detailed here but are crucial for full structural assignment.

¹³C NMR Data

The carbon NMR spectrum provides further confirmation of the punicalin structure, with characteristic signals for the anomeric carbons of the two isomers.

Table 2: ¹³C NMR Spectroscopic Data for Punicalin Anomers

| Chemical Shift (δ) ppm | Assignment | Reference |

| 93.8 | Anomeric Carbon (β-punicalagin) | [3] |

| 89.6 | Anomeric Carbon (α-punicalagin) |

Mass Spectrometry (MS) Data

Mass spectrometry is employed for the confirmation of molecular weight and for sensitive quantification of punicalin. Electrospray ionization (ESI) is a commonly used technique, typically in negative ion mode.

Table 3: Mass Spectrometry Data for Punicalin

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₂₈O₃₀ | |

| Molecular Weight | 1084.7 g/mol | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | |

| [M-H]⁻ (m/z) | 1083.06 | |

| Key Fragment Ions (m/z) | 781.05, 601.0, 301.0 |

Experimental Protocols

Reproducible and accurate data acquisition is paramount in the analysis of natural products. The following sections detail standardized protocols for NMR and LC-MS analysis of punicalin.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 6.1 mg of the punicalin standard.

-

Dissolve the sample in 537 µL of phosphate (B84403) buffer (1M KH₂PO₄ in D₂O, containing 2 mM NaN₃ to inhibit microbial growth).

-

Add 13 µL of a 1 mM solution of trimethylsilyl (B98337) propanoic acid (TSP) as an internal standard.

-

Transfer the final solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments: Acquire standard 1D ¹H, 2D ¹H-¹H COSY, HSQC, and HMBC experiments for complete structural assignment.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of the punicalin standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

-

Create a series of dilutions to generate a calibration curve (e.g., 5 µM to 50 µM).

-

Filter all samples through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

-

LC System: A UPLC or HPLC system capable of high-resolution separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

MS System: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Source Voltage: 3000 V.

-

Desolvation Temperature: 275°C.

-

Source Temperature: 120°C.

-

Scan Range: m/z 100-1200.

Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the analysis of punicalin.

Caption: Experimental workflow for spectroscopic analysis of punicalin.

References

Methodological & Application

Preparation of Punicalin Standard Solution for High-Performance Liquid Chromatography (HPLC) Analysis

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of punicalin (B1234076) standard solutions for use in High-Performance Liquid Chromatography (HPLC). Accurate preparation of standard solutions is critical for the quantitative analysis of punicalin in various matrices, including pharmaceutical formulations, natural product extracts, and biological samples.

Introduction

Punicalin is a large ellagitannin found in pomegranates and other plants, known for its potent antioxidant and various other biological activities. HPLC is a precise and widely used technique for the quantification of punicalin. The accuracy of this quantification relies heavily on the precise preparation of standard solutions. This protocol outlines the necessary steps for preparing a stock solution and a series of working standard solutions of punicalin for generating a calibration curve.

Physicochemical Data and Storage

A summary of the key physicochemical properties of punicalin and recommended storage conditions for its standard solutions is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₂₂O₂₂ | [1][2][3][4] |

| Molecular Weight | 782.5 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (≥82.5 mg/mL), water (≥42.1 mg/mL), methanol (B129727), and ethanol (B145695) (≥52.9 mg/mL). | |

| Storage of Solid | -20°C | |

| Storage of Stock Solution | -20°C in a tightly sealed container, protected from light. | |

| Stability of Solution | More stable in acidic conditions (pH 3-5); degrades at higher pH and temperature. Avoid repeated freeze-thaw cycles. |

Experimental Protocol: Preparation of Punicalin Standard Solutions

This protocol describes the preparation of a 1000 µg/mL primary stock solution and a set of working standards ranging from 1 µg/mL to 100 µg/mL.

Materials and Reagents

-

Punicalin standard (purity >95%)

-

HPLC grade methanol

-

HPLC grade water with 0.1% formic acid (Mobile Phase A)

-

Analytical balance

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Syringe filters (0.22 µm)

-

Amber glass vials

Preparation of Primary Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of the punicalin standard using an analytical balance.

-

Transfer the weighed punicalin into a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC grade methanol to dissolve the solid.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add HPLC grade methanol to the flask to bring the volume to the 10 mL mark.

-

Mix the solution thoroughly by inverting the flask several times.

-

This solution is the Primary Stock Solution with a concentration of 1000 µg/mL.

-

Transfer the stock solution to an amber glass vial and store it at -20°C.

Preparation of Secondary Stock Solution (100 µg/mL)

-

Pipette 1 mL of the Primary Stock Solution (1000 µg/mL) into a 10 mL volumetric flask.

-

Add the diluent (e.g., Mobile Phase A: water with 0.1% formic acid) to the 10 mL mark.

-

Mix the solution thoroughly. This is the Secondary Stock Solution with a concentration of 100 µg/mL.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the Secondary Stock Solution (100 µg/mL) as described in the table below. The diluent should be the same as the initial mobile phase of the HPLC method (e.g., water with 0.1% formic acid).

| Target Concentration (µg/mL) | Volume of Secondary Stock (100 µg/mL) | Final Volume (mL) |

| 100 | 1 mL | 1 |

| 50 | 0.5 mL | 1 |

| 25 | 0.25 mL | 1 |

| 10 | 0.1 mL | 1 |

| 5 | 0.05 mL | 1 |

| 1 | 0.1 mL of 10 µg/mL standard | 1 |

Note: For the lowest concentration, it is advisable to perform a serial dilution from a mid-range standard to improve accuracy.

-

For each working standard, pipette the required volume of the Secondary Stock Solution into an appropriately sized volumetric flask or vial.

-

Add the diluent to reach the final volume.

-

Mix each solution thoroughly.

-

Filter each working standard solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of punicalin standard solutions.

Caption: Workflow for Punicalin Standard Solution Preparation.

Conclusion

The protocol described above provides a reliable and reproducible method for the preparation of punicalin standard solutions for HPLC analysis. Adherence to these guidelines, particularly with respect to accurate weighing, volumetric transfers, and appropriate storage, is essential for obtaining accurate and precise quantitative results. The stability of punicalin is pH and temperature-dependent; therefore, using acidic mobile phase as a diluent and proper storage are crucial for maintaining the integrity of the standard solutions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Punicalin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Punicalin (B1234076), an ellagitannin found in pomegranates (Punica granatum), is a significant bioactive compound with potent antioxidant properties.[1] Accurate quantification of punicalin in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and research into its therapeutic effects. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of punicalin.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard preparation, and HPLC analysis for the quantification of punicalin.

1. Materials and Reagents

-

Punicalin standard (Sigma-Aldrich or equivalent)

-

Pomegranate fruit peel or extract sample

-

Methanol (B129727) (HPLC grade)[2]

-

Acetonitrile (HPLC grade)[1]

-

Formic acid (analytical grade)[1]

-

Phosphoric acid (analytical grade)[3]

-

Deionized water (Milli-Q or equivalent)

-

Syringe filters (0.22 μm or 0.45 μm)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

pH meter

-

Volumetric flasks and pipettes

3. Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of punicalin standard and dissolve it in a suitable solvent, such as methanol or a mixture of water and methanol, in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 25, 50, 100, 250, 500 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions will be used to construct a calibration curve.

4. Sample Preparation (from Pomegranate Peel)

-

Drying and Grinding: Dry the pomegranate peels at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind them into a fine powder.

-

Extraction: Accurately weigh a known amount of the powdered peel (e.g., 1.0 g) and place it in a flask. Add a suitable extraction solvent, such as 40% methanol, and sonicate. The solid-to-liquid ratio and extraction time should be optimized for maximum recovery.

-

Filtration and Dilution: Filter the extract through a suitable filter paper. If necessary, dilute the filtered extract with the mobile phase to bring the punicalin concentration within the range of the calibration curve.

-

Final Filtration: Before injection into the HPLC system, filter the final diluted sample through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter.

5. HPLC Instrumentation and Conditions

The following table summarizes a typical set of HPLC conditions for punicalin quantification. These parameters may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A time-based gradient is typically used. An example gradient could be: 0-15 min: 5-25% B 15-20 min: 25-50% B 20-25 min: 50-5% B 25-30 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 378 nm |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be confirmed by a correlation coefficient (R²) value close to 1.

-

Quantification: Inject the prepared sample solutions and record the peak areas for punicalin. Determine the concentration of punicalin in the samples by interpolating their peak areas from the calibration curve.

-

Calculation: Calculate the final concentration of punicalin in the original sample, taking into account all dilution factors.

Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient of the calibration curve.

-

Precision: Determined by replicate injections of the same sample (repeatability) and on different days (intermediate precision).

-

Accuracy: Often evaluated through recovery studies by spiking a blank matrix with a known amount of punicalin standard. Recovery rates are typically expected to be in the range of 98.9–102.5%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following table provides an example of quantitative data that can be obtained and should be recorded during the analysis.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Original Sample (mg/g) |

| Standard 25 µg/mL | e.g., 9.8 | e.g., 150000 | 25 | N/A |

| Standard 50 µg/mL | e.g., 9.8 | e.g., 305000 | 50 | N/A |

| Standard 100 µg/mL | e.g., 9.8 | e.g., 610000 | 100 | N/A |

| Standard 250 µg/mL | e.g., 9.8 | e.g., 1520000 | 250 | N/A |

| Standard 500 µg/mL | e.g., 9.8 | e.g., 3050000 | 500 | N/A |

| Sample Extract 1 | e.g., 9.8 | e.g., 750000 | Calculated | Calculated |

| Sample Extract 2 | e.g., 9.8 | e.g., 765000 | Calculated | Calculated |

Experimental Workflow

References

Application Note: UPLC-MS/MS for the Rapid Quantification of Punicalin in Pomegranate Juice

Introduction

Pomegranate juice is a popular beverage known for its high content of polyphenolic compounds, to which many of its purported health benefits are attributed.[1][2] Among these, punicalagin (B30970) (an isomer of punicalin) is one of the most abundant and biologically active ellagitannins, possessing potent antioxidant and anti-inflammatory properties.[3] Following ingestion, punicalin (B1234076) is hydrolyzed to ellagic acid and other smaller phenolic molecules, which are further metabolized by gut microbiota. Given its significance, the accurate and rapid quantification of punicalin in pomegranate juice is crucial for quality control, product standardization, and ongoing research into its health effects. This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the analysis of punicalin in commercial pomegranate juice samples.

Analytical Workflow

The following diagram outlines the general workflow for the UPLC-MS analysis of punicalin in pomegranate juice.

Caption: A schematic of the UPLC-MS analytical workflow.

Experimental Protocols

1. Sample Preparation

This protocol is designed for the straightforward preparation of pomegranate juice samples for UPLC-MS analysis.[3][4]

-

Juice Clarification: Centrifuge approximately 1.5 mL of pomegranate juice at 10,000 rpm for 4 minutes to pellet any solid particles.[3][4]

-

Dilution: Dilute the resulting supernatant with the initial mobile phase (e.g., 0.1% formic acid in water) as needed to bring the punicalin concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the UPLC system.[3]

2. UPLC-MS/MS Method

The following parameters are based on established methods for the analysis of punicalin.[4]

UPLC Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 5.0 | |

| 10.0 | |

| 13.0 | |

| 14.0 | |

| 15.0 | |

| 20.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Source Voltage | 3000 V |

| Desolvation Temperature | 275 °C |

| Source Temperature | 120 °C |

| Mass Scan Range | m/z 100-1200 |

3. Standard Preparation

-

Stock Solution: Prepare a stock solution of punicalagin standard by accurately weighing and dissolving it in 0.1% formic acid in water to a final concentration of 100 µM.[4]

-

Calibration Curve: Serially dilute the stock solution with 0.1% formic acid in water to prepare a series of standard solutions with concentrations ranging from 5 µM to 50 µM.[4]

-

Quantification: Generate a standard calibration curve by plotting the peak area of the punicalagin standard against its concentration. Use this curve to determine the concentration of punicalin in the pomegranate juice samples.

Data Presentation

The concentration of punicalagin in commercial pomegranate juices can vary significantly.[4][5] The following table summarizes reported concentration ranges.

| Juice Type | Punicalagin Concentration (g/L) | Reference |

| Commercial Pomegranate Juices (Brand A-F) | 0.007 - 0.3 | [4][5] |

| Commercial Pomegranate Juices (General Range) | 0.017 - 2 | [4][5] |

| Commercial Pomegranate Juices (Industrial Processing) | 1.5 - 1.9 | [5] |

Punicalin Fragmentation Pathway

The following diagram illustrates a simplified fragmentation pathway for punicalagin in negative ion mode mass spectrometry, which is useful for its identification.

Caption: Simplified fragmentation of punicalagin in MS/MS.

The UPLC-MS method described provides a rapid, sensitive, and reliable approach for the quantification of punicalin in pomegranate juice. This method is suitable for quality control purposes in the food and beverage industry, as well as for research applications in nutrition and pharmacology. The significant variation in punicalin content among different commercial products underscores the importance of such analytical methods for product standardization and for ensuring consumers receive the potential health benefits associated with this potent antioxidant.

References

- 1. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Punicalin as an Antioxidant Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin (B1234076), a large ellagitannin found in pomegranates, is a potent antioxidant. Its high capacity to scavenge free radicals makes it an excellent candidate for use as a reference standard in various antioxidant assays.[1][2] These application notes provide detailed protocols for utilizing punicalin as a standard in two of the most common antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Consistent use of a well-characterized standard like punicalin allows for more reliable and comparable results across different experiments and laboratories.

Data Presentation: Antioxidant Activity of Punicalin

The antioxidant capacity of punicalin is often quantified by its IC50 value, which is the concentration required to scavenge 50% of the free radicals in the assay.[3] A lower IC50 value indicates higher antioxidant activity. The following table summarizes reported IC50 values for punicalin and compares them with other common antioxidant standards. Note that values can vary slightly due to different experimental conditions.[3]

| Antioxidant | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |

| Punicalin | DPPH | 22.56 ± 0.12[4] | ~6.3[1] |

| Punicalin | ABTS | - | ~3.8[1] |

| Ascorbic Acid | DPPH | 6.61[3] | - |

| Ascorbic Acid | DPPH | 19.98 ± 0.12[4] | - |

| Trolox | ABTS | - | ~5.2[1] |

| BHT | DPPH | - | - |

| Pomegranate Peel Extract | DPPH | 12.49 ± 0.60[3] | - |

| Pomegranate Peel Extract | ABTS | 3.606[3] | - |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] This reduces the deep violet DPPH• to the yellow-colored, non-radical form, leading to a decrease in absorbance at approximately 517 nm.[5]

Experimental Protocol

A. Reagents and Materials

-

Punicalin standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Ascorbic acid or Trolox (for positive control)

-

96-well microplate

-

Microplate reader

B. Preparation of Solutions

-

Punicalin Stock Solution (1 mg/mL): Accurately weigh and dissolve punicalin in methanol to prepare a 1 mg/mL stock solution.

-

Punicalin Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using methanol.[5]

-

Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox and create a similar dilution series.[5]

-

DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.[5][6]

C. Assay Procedure

-

Add 100 µL of each punicalin working solution (or sample, or positive control) to the wells of a 96-well plate.[1][5]

-

Prepare a blank well containing 100 µL of methanol.

-

Shake the plate gently to ensure thorough mixing.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1][5]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]

D. Calculation Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[3]

Where:

-

Abs_control is the absorbance of the DPPH solution with methanol (blank).

-

Abs_sample is the absorbance of the DPPH solution with the punicalin standard or sample.

Plot the % Inhibition against the concentration of punicalin to determine the IC50 value.[3]

DPPH Assay Workflow Diagram

Caption: A generalized workflow for the DPPH antioxidant capacity assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate.[3] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration.[7]

Experimental Protocol

A. Reagents and Materials

-

Punicalin standard

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Ethanol (B145695) or Phosphate-buffered saline (PBS)

-

Trolox (for positive control)

-

96-well microplate

-

Microplate reader

B. Preparation of Solutions

-

ABTS Radical Cation (ABTS•+) Stock Solution:

-

Adjusted ABTS•+ Working Solution:

-

Punicalin Stock and Working Solutions: Prepare stock (1 mg/mL) and working dilutions of punicalin as described for the DPPH assay, using the same solvent as the ABTS•+ working solution.

C. Assay Procedure

-

Add 20 µL of the punicalin working solutions (or sample, or positive control) to the wells of a 96-well plate.[5]

-

Add 180 µL of the adjusted ABTS•+ working solution to each well.[5]

-

Mix gently and incubate at room temperature for 6-10 minutes.[1][5][8]

-

Measure the absorbance at 734 nm.[7]

D. Calculation Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Plot the % Inhibition against the concentration of punicalin to determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to a Trolox standard curve.[7][8]

ABTS Assay Workflow Diagram

Caption: A generalized workflow for the ABTS antioxidant capacity assay.

References

- 1. benchchem.com [benchchem.com]